molecular formula C20H16N4O B8420971 N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide

N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide

Cat. No. B8420971
M. Wt: 328.4 g/mol
InChI Key: ZGHABEHDGOFXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide is a useful research compound. Its molecular formula is C20H16N4O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H16N4O/c25-20(16-7-4-9-21-12-16)24-19(14-5-2-1-3-6-14)17-11-15-8-10-22-13-18(15)23-17/h1-13,19,23H,(H,24,25)

InChI Key

ZGHABEHDGOFXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(N2)C=NC=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-phenyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)methylamine dihydrochloride (Example 40) (51 mg, 0.17 mmol), N,N-diisopropylethylamine (DIPEA) (0.15 mL, 0.85 mmol) and nicotinic acid (22 mg, 0.18=mmol) in methylene chloride (2.0 mL) was added 1-ethyl-3-dimethylaminopropylcarbodiimide hydrochloride (EDC-HCl) (30 mg, 0.20 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture was stirred at room temperature overnight (20 h) under a N2 atmosphere. TLC analysis showed the starting amine, therefore the reaction mixture was heated to reflux. After refluxing overnight, the reaction mixture was concentrated to dryness. The residue was dissolved in EtOAc and water. The organic layer was washed with water, 1 M citric acid, saturated NaHCO3, and saturated NaCl. TLC analysis showed that the majority of desired product was extracted into the 1 M citric acid washing. The citric acid extracts were made basic with 15% NaOH solution and extracted with methylene chloride. The organic extracts were dried over Na2SO4, filtered and concentrated to dryness. Trituration with Et2O/CH2Cl2 (1:1) provided N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]nicotinamide (18 mg, 32%) as a light yellow solid after drying: mp 178-188° C.; 1H NMR (300 MHz, CD3OD) δ6.30 (1H, s), 6.67 (1H, s), 7.35-7.55 (7H, m), 8.03 (1H, d, J=5.5 Hz), 8.30-8.38 (1H, m), 8.61 (1H, s), 8.69-8.71 (1H, m), 9.05-9.07 (1H, m); ESI MS m/z 329 [C20H16N4O+H]+; HPLC (Method A) >99% (AUC) tR=13.3 min.
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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